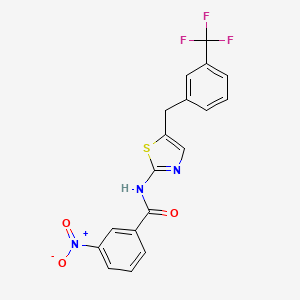

3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide is an organic compound that features a thiazole ring, a trifluoromethyl group, and a nitrobenzamide moiety.

Vorbereitungsmethoden

The synthesis of 3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)benzylamine with 2-bromo-1-(3-nitrophenyl)ethanone to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring . The final step involves the acylation of the thiazole intermediate with 3-nitrobenzoyl chloride under basic conditions . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Analyse Chemischer Reaktionen

3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Cyclization: The thiazole ring can be further functionalized through cyclization reactions with different electrophiles.

Common reagents used in these reactions include palladium catalysts, strong bases like sodium hydride, and electrophiles such as acyl chlorides . Major products formed from these reactions include various substituted thiazoles and benzamides .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide. The compound is believed to inhibit specific molecular targets essential for cancer cell survival.

- Mechanism of Action : It may inhibit enzyme activity by binding to active sites, blocking signaling pathways critical for cancer proliferation.

- Case Studies :

- In vitro studies demonstrated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including colon carcinoma (HCT-15) and lung adenocarcinoma (A549) .

- The compound's structure allows for enhanced binding affinity due to the trifluoromethyl group, which could improve its efficacy compared to similar compounds .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been extensively researched, with promising results against various bacterial strains.

- Activity Profile : Some thiazole compounds have shown potency comparable to established antibiotics such as chloramphenicol against Staphylococcus aureus .

- Research Findings :

Antiparasitic Effects

Compounds like this compound are also being explored for their antiparasitic properties.

- Biological Activity : Preliminary studies suggest that this compound may exhibit activity against parasitic infections, although specific data on efficacy and mechanisms are still under investigation.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide | Similar thiazole structure but different nitro position | Antimicrobial |

| 3-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-thiazol-2-YL)benzamide | Contains a different nitro position | Antiparasitic |

| N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide | Lacks the nitro group; focuses on thiazole activity | Moderate activity |

Wirkmechanismus

The mechanism of action of 3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes like kinases by binding to their active sites, thereby blocking the signaling pathways essential for cancer cell survival and proliferation. The trifluoromethyl group enhances the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide include:

4-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide: Differing only in the position of the nitro group, this compound may exhibit different reactivity and biological activity.

2-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzamide: The presence of a methyl group instead of a trifluoromethyl group can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its combination of a trifluoromethyl group and a nitrobenzamide moiety, which imparts distinct electronic and steric properties that can be exploited in various applications .

Biologische Aktivität

3-Nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a nitro group, a thiazole ring, and a trifluoromethylbenzyl moiety. Its molecular formula is C16H14F3N3O2S, with a molecular weight of approximately 407.4 g/mol.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial and antiparasitic agent. The presence of the thiazole ring is crucial for its biological interactions, as thiazoles are known for their diverse pharmacological properties.

The compound's mechanism of action is thought to involve the inhibition of specific enzymes or pathways that are critical for microbial survival and virulence. For instance, studies have shown that compounds with similar structural motifs can inhibit histidine kinases, which regulate various virulence mechanisms in pathogens like Pseudomonas aeruginosa .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. The following table summarizes key analogs and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide | Similar thiazole structure but different nitro position | Antimicrobial |

| 3-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-thiazol-2-YL)benzamide | Contains a different nitro position | Antiparasitic |

| N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide | Lacks the nitro group; focuses on thiazole activity | Moderate activity |

These compounds highlight how variations in functional groups and positions can influence biological activity and chemical properties.

Antimicrobial Activity

A study conducted on related thiazole derivatives demonstrated that compounds with similar structures to this compound showed promising antimicrobial properties against resistant strains of bacteria . The compound was tested against various pathogens, including Staphylococcus aureus and Escherichia coli, displaying significant inhibitory effects.

Antiparasitic Properties

In another investigation focusing on antiparasitic activity, this compound exhibited effectiveness against protozoan parasites such as Leishmania species. The study provided insights into its potential as a therapeutic agent against parasitic infections .

Toxicity and Safety Profile

Toxicity studies have shown that while this compound is effective against pathogens, it also poses certain risks. It has been reported to be toxic if ingested and can cause skin irritation, emphasizing the need for careful handling and further toxicity assessments during its development as a pharmaceutical agent .

Eigenschaften

IUPAC Name |

3-nitro-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3N3O3S/c19-18(20,21)13-5-1-3-11(7-13)8-15-10-22-17(28-15)23-16(25)12-4-2-6-14(9-12)24(26)27/h1-7,9-10H,8H2,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUSOLXQIGJTSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.